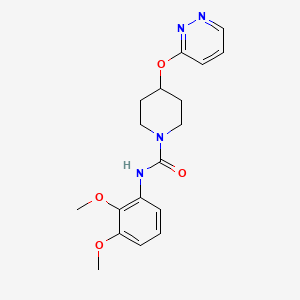
N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Compounds similar to N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide are often explored for their interactions with biological receptors. For example, studies on cannabinoid receptor antagonists provide insights into the conformational preferences of these molecules and their binding interactions, contributing to the development of pharmacophore models for drug design (Shim et al., 2002).
Heterocyclic Compound Synthesis
Research in heterocyclic chemistry focuses on synthesizing novel compounds with potential pharmaceutical applications. Syntheses of substituted pyrazolo[4,3-c]pyridine-3-ols, as reported by Karthikeyan et al. (2014), exemplify the ongoing efforts to develop new molecules with enhanced biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial and Antioxidant Activities
The exploration of novel compounds for antimicrobial and antioxidant activities is a key area of interest. For instance, the study by Khalifa et al. (2015) on arylazothiazole disperse dyes containing selenium highlights the potential of these compounds in dyeing polyester fibers while also exhibiting significant biological activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antitubercular and Antibacterial Screening
The design and synthesis of carboxamide derivatives for antitubercular and antibacterial screening are crucial in addressing resistant bacterial strains. Bodige et al. (2020) synthesized novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, demonstrating potent activities against tuberculosis and other bacterial infections (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Antidepressant and Nootropic Agents
Compounds structurally related to this compound are also investigated for their CNS activities, such as antidepressant and nootropic effects. Thomas et al. (2016) synthesized and evaluated N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related derivatives, identifying compounds with significant antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-24-15-6-3-5-14(17(15)25-2)20-18(23)22-11-8-13(9-12-22)26-16-7-4-10-19-21-16/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOCWPGRGPRNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983377.png)
![4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2983378.png)
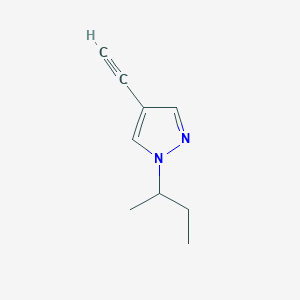
![N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B2983381.png)

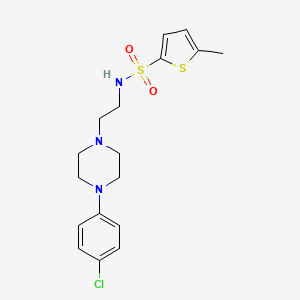

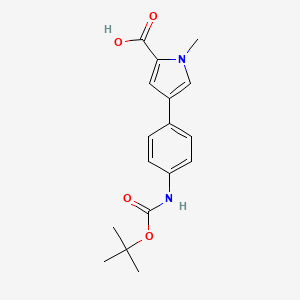
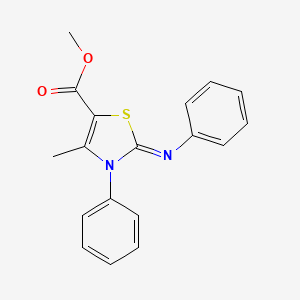
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2983390.png)

![N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2983393.png)
![2-(3,4-Dimethylphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2983394.png)
